![molecular formula C13H12N2O4S B098526 2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester CAS No. 16238-40-7](/img/structure/B98526.png)
2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester, also known as Methyl 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate, is a chemical compound with potential therapeutic properties. This compound has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of bacteria and fungi. It may also exert its antitumor effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate has been shown to have a range of biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties. Additionally, this compound has been shown to inhibit the growth of various bacterial and fungal strains. It has also been reported to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, this compound has been shown to have a broad range of potential applications in various fields of science. However, the limitations of this compound include its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the research on 2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate. One potential direction is to investigate its potential as an antitumor agent. Additionally, this compound could be studied for its potential as an antioxidant and anti-inflammatory agent. Further research could also focus on the mechanism of action of this compound and its potential toxicity. Finally, this compound could be further optimized for its solubility and bioavailability in order to improve its potential therapeutic applications.
Conclusion:
This compound 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate is a chemical compound with potential therapeutic properties. It has been studied for its antibacterial, antifungal, and antitumor properties, as well as its potential as an antioxidant and anti-inflammatory agent. While this compound has several advantages for lab experiments, its potential toxicity and limited solubility in water are important limitations. Further research on this compound could lead to the development of new therapies for various diseases.
Métodos De Síntesis
2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate can be synthesized by reacting 2-aminothiazoline with o-methoxybenzaldehyde in the presence of acetic acid. The resulting product is then treated with methyl chloroformate to obtain the final product.
Aplicaciones Científicas De Investigación
2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester 2-[(o-methoxyphenyl)imino]-3,4-dihydro-2H-thiazine-6-carboxylate has potential applications in various fields of science. It has been studied for its antibacterial, antifungal, and antitumor properties. This compound has also been investigated for its potential as an antioxidant and anti-inflammatory agent.
Propiedades
Número CAS |
16238-40-7 |
|---|---|
Fórmula molecular |
C13H12N2O4S |
Peso molecular |
292.31 g/mol |
Nombre IUPAC |
methyl 2-(2-methoxyanilino)-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C13H12N2O4S/c1-18-9-6-4-3-5-8(9)14-13-15-11(16)7-10(20-13)12(17)19-2/h3-7H,1-2H3,(H,14,15,16) |
Clave InChI |
WMCVLVVISPNWKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=NC(=O)C=C(S2)C(=O)OC |
SMILES canónico |
COC1=CC=CC=C1NC2=NC(=O)C=C(S2)C(=O)OC |
Sinónimos |
3,4-Dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



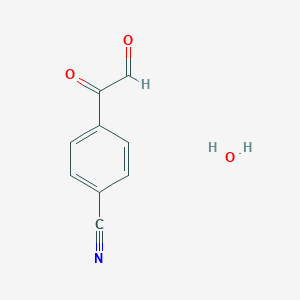
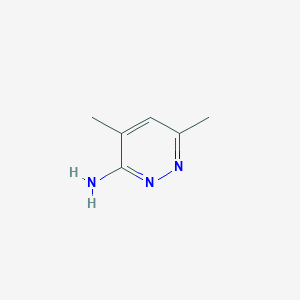
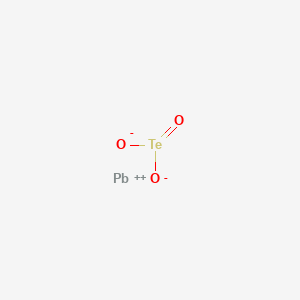

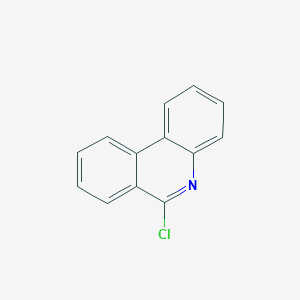
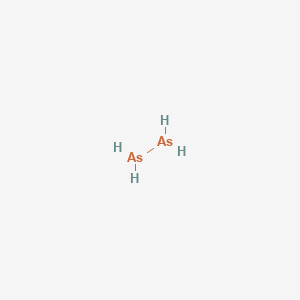



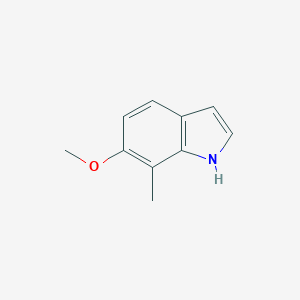
![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)

![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)